molecular formula C₁₂H₁₃Cl₂N₃O B1158435 PHA 767491 Dihydrochloride Salt

PHA 767491 Dihydrochloride Salt

Cat. No.: B1158435
M. Wt: 286.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Kinase Inhibitors in Biomedical Research

Kinase inhibitors are a significant class of therapeutic agents in biomedical research, primarily in the field of oncology. nih.govnih.gov Protein kinases are enzymes that are crucial for cell signaling pathways that control cellular processes like metabolism, growth, differentiation, and response to injury. nih.gov They function by adding a phosphate (B84403) group to a protein, a process called phosphorylation, which often activates the protein or enzyme. nih.gov The human genome contains over 500 protein kinases. nih.gov

Dysregulation of these kinases is a known factor in the development of various cancers. nih.gov This has led to the development of kinase inhibitors, which are designed to specifically target these altered proteins in cancer cells. nih.govnih.gov The first kinase inhibitor to be approved by the FDA was Imatinib in 2001, which marked a new era in targeted cancer therapy. Since then, over 70 small-molecule kinase inhibitors have been approved for medical use. mdpi.com These inhibitors are typically categorized based on the amino acid they target, such as tyrosine kinases or serine/threonine kinases. nih.gov

Kinase inhibitors can work in different ways. Type I inhibitors bind to the active state of the kinase, while Type II inhibitors bind to the inactive state. mdpi.com The development of these targeted therapies has been a major advancement from traditional cytotoxic agents, offering more specific and potent treatment options. nih.gov However, challenges such as drug resistance and side effects remain significant areas of ongoing research. nih.govmdpi.com

Rationale for Targeting Cell Division Cycle Regulation and DNA Replication in Academic Studies

The cell cycle is a fundamental process that ensures the proper division and proliferation of cells. numberanalytics.comkhanacademy.org It is a tightly regulated sequence of events that includes cell growth, DNA replication, and cell division. youtube.com This regulation is crucial for maintaining cellular and tissue homeostasis. numberanalytics.comnih.gov Key regulators of the cell cycle include proteins called cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgyoutube.com

Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth and the accumulation of genetic mutations. numberanalytics.com Therefore, targeting the proteins that regulate the cell cycle has become a promising strategy in cancer research. numberanalytics.com One of the key processes controlled by the cell cycle is DNA replication, which must be precisely initiated and completed for cell division to occur without errors. researchgate.net

Cell Division Cycle 7-related protein kinase (CDC7) is a key regulator of the initiation of DNA replication. researchgate.netnih.gov Overexpression of CDC7 has been observed in various types of cancer, making it an attractive target for therapeutic intervention. nih.gov Inhibiting CDC7 can block the initiation of DNA replication, leading to cell cycle arrest and, ultimately, cell death in cancer cells. researchgate.net This targeted approach takes advantage of the replicative stress that is characteristic of cancer cells. nih.gov Academic studies focus on understanding the intricate mechanisms of cell cycle control and how they can be manipulated to develop new and more effective cancer therapies. numberanalytics.comnih.gov

Historical Context of PHA 767491 Dihydrochloride (B599025) Salt Discovery and Initial Characterization

PHA 767491 was one of the first small molecule inhibitors of Cell Division Cycle 7 (CDC7) kinase to be described. mdpi.com It was identified as a potent, ATP-competitive inhibitor with a high degree of selectivity. selleckchem.com In initial characterizations, PHA 767491 demonstrated significant antitumor activity across a variety of cancer cell lines and in preclinical animal models. researchgate.netmdpi.com

This pioneering research established that inhibiting CDC7 could be a viable new strategy for cancer treatment. researchgate.net A key finding from the early studies was that PHA 767491 directly affects the initiation of DNA replication, a mechanism distinct from then-current DNA synthesis inhibitors that primarily targeted the elongation phase. researchgate.net

Further research revealed that PHA 767491 is a dual inhibitor, also targeting Cyclin-Dependent Kinase 9 (Cdk9). selleckchem.commedchemexpress.comnih.gov This dual activity contributes to its potent anti-proliferative effects. The compound was shown to induce apoptosis (programmed cell death) in various cancer cell types. researchgate.netaacrjournals.org These initial findings highlighted the potential of PHA 767491 as a tool for studying cell cycle regulation and as a lead compound for the development of new anticancer drugs. researchgate.netnih.gov

Detailed Research Findings

PHA 767491 has been extensively studied for its inhibitory effects on key cellular kinases and its impact on cancer cell lines.

Inhibitory Activity

The primary targets of PHA 767491 are Cdc7 and Cdk9, with high potency against both. Its inhibitory concentration (IC50) values demonstrate this dual activity.

Target KinaseIC50 (nM)
Cdc710 selleckchem.commedchemexpress.com
Cdk934 selleckchem.commedchemexpress.com
DDK18.6 medchemexpress.com

The compound also shows selectivity against other kinases, being approximately 20-fold more selective for Cdc7/Cdk9 than for CDK1/2 and GSK3-β, 50-fold more selective than for MK2 and CDK5, and 100-fold more selective than for PLK1 and CHK2. selleckchem.com

Effects on Cancer Cell Lines

PHA 767491 has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.

Cell LineCancer TypeEffectIC50 (µM)
HCC1954Breast CancerInhibition of proliferation0.64 medchemexpress.com
Colo-205Colon CancerInhibition of proliferation1.3 medchemexpress.com
U87-MGGlioblastomaDecreased cell viability~2.5 nih.govmedchemexpress.com
U251-MGGlioblastomaDecreased cell viability~2.5 nih.govmedchemexpress.com

In glioblastoma cell lines, treatment with PHA 767491 not only reduced cell viability and proliferation but also suppressed cell migration and invasion. nih.gov Furthermore, in hepatocellular carcinoma (HCC) cells, PHA 767491 was found to work synergistically with the chemotherapy drug 5-fluorouracil (B62378) (5-FU), leading to enhanced cytotoxicity and apoptosis. nih.gov This was attributed to the dual inhibition of Cdc7 and Cdk9, which counteracted 5-FU-induced Chk1 phosphorylation and decreased the expression of the anti-apoptotic protein Mcl-1. nih.gov

In chronic lymphocytic leukemia (CLL) cells, PHA 767491 induced apoptosis in quiescent cells by downregulating Mcl-1 and inhibited DNA synthesis in proliferating cells by targeting Cdc7. aacrjournals.org This demonstrates the compound's ability to target both dormant and actively dividing cancer cell populations through distinct mechanisms. aacrjournals.org

Properties

Molecular Formula

C₁₂H₁₃Cl₂N₃O

Molecular Weight

286.16

Synonyms

1,5,6,7-Tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one Dihydrochloride; _x000B_PHA 767491 Dihydrochloride Salt;  PF-02334471; 

Origin of Product

United States

Molecular Mechanisms of Action and Target Specificity

Primary Kinase Inhibition Profiles

PHA-767491 is recognized as a dual inhibitor, primarily targeting two critical kinases involved in cell cycle regulation and transcription: Cell Division Cycle 7-Related Protein Kinase (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). medchemexpress.comselleckchem.com

Cell Division Cycle 7-Related Protein Kinase (Cdc7) Inhibition Dynamics

PHA-767491 exhibits potent inhibition of Cdc7 kinase. apexbt.com Cdc7 is a serine/threonine kinase that plays an essential role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) protein complex, which is the core of the replicative DNA helicase. apexbt.comresearchgate.net By inhibiting Cdc7, PHA-767491 effectively blocks the activation of replication origins, thereby restricting the initiation of DNA synthesis. researchgate.net This action is distinct from many other DNA synthesis inhibitors that typically impede the progression of the replication fork. researchgate.net The inhibitory concentration (IC50) of PHA-767491 against Cdc7 has been reported to be as low as 10 nM. medchemexpress.comselleckchem.comapexbt.comtargetmol.comscienceopen.comaxonmedchem.com This potent inhibition leads to a halt in cell proliferation and can induce apoptosis in various cancer cell lines. researchgate.netaacrjournals.org

Cyclin-Dependent Kinase 9 (Cdk9) Inhibition Characteristics

In addition to its effects on Cdc7, PHA-767491 is also a potent inhibitor of Cdk9, a key component of the positive transcription elongation factor b (P-TEFb). nih.gov Cdk9 facilitates transcription by phosphorylating the C-terminal domain of RNA polymerase II. aacrjournals.orgnih.gov Inhibition of Cdk9 by PHA-767491 leads to a rapid decrease in the levels of short-lived mRNA transcripts, such as those for anti-apoptotic proteins like Mcl-1. aacrjournals.org This transcriptional inhibition is a primary mechanism driving apoptosis in quiescent cells. aacrjournals.org The reported IC50 value for Cdk9 inhibition is 34 nM, demonstrating the dual-inhibitory nature of the compound. medchemexpress.comselleckchem.comapexbt.comtargetmol.comscienceopen.comaxonmedchem.com

ATP-Competitive Binding Mechanisms

The inhibitory action of PHA-767491 on both Cdc7 and Cdk9 is achieved through an ATP-competitive binding mechanism. apexbt.comtargetmol.comaxonmedchem.comnih.govlabcloudinc.com This means that the compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of these kinases. apexbt.comnih.gov By occupying the ATP-binding pocket, PHA-767491 prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby inhibiting its enzymatic activity. This ATP-mimetic action is a common mechanism for small molecule kinase inhibitors. axonmedchem.com

Interactive Data Table: Primary Kinase Inhibition

Kinase TargetIC50 (nM)
Cdc710
Cdk934

Spectrum of Secondary and Off-Target Kinase Interactions

While PHA-767491 is primarily a dual inhibitor of Cdc7 and Cdk9, it also exhibits activity against other kinases, albeit with lower potency. apexbt.com

Cyclin-Dependent Kinase 1 (CDK1) Interactions

PHA-767491 has been shown to inhibit Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the M-phase of the cell cycle. However, its potency against CDK1 is significantly lower than for its primary targets. Research indicates that the selectivity for Cdc7 and Cdk9 is approximately 20-fold higher than for CDK1. labcloudinc.com

Cyclin-Dependent Kinase 2 (CDK2) Interactions

Interactive Data Table: Secondary Kinase Interactions

Kinase TargetSelectivity Fold (vs. Primary Targets)
CDK1~20
CDK2~20

Glycogen Synthase Kinase-3 Beta (GSK3-β) Modulation

PHA-767491 demonstrates inhibitory activity against Glycogen Synthase Kinase-3 Beta (GSK3-β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, proliferation, and apoptosis. medchemexpress.com The compound inhibits GSK3-β with a half-maximal inhibitory concentration (IC50) of 220 nM. researchgate.net This level of activity is approximately 20-fold less potent than its primary target, Cdc7, indicating a degree of selectivity for the cell cycle kinase over GSK3-β. medchemexpress.comaxonmedchem.com

Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2) Effects

The compound is also a potent inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MAPKAP-K2 or MK-2). nih.gov Research has identified its IC50 value for MK-2 as 171 nM. nih.gov Another source reports an IC50 of 470 nM. researchgate.net This off-target activity demonstrates the compound's broader kinase inhibition profile. The selectivity for its primary target, Cdc7, is approximately 50-fold higher than for MK-2. axonmedchem.com

Cyclin-Dependent Kinase 5 (CDK5) Modulation

PHA-767491 exhibits inhibitory effects on Cyclin-Dependent Kinase 5 (CDK5), a kinase implicated in neuronal processes and cell cycle regulation. The reported IC50 value for the inhibition of CDK5 is 460 nM. researchgate.net Similar to its effect on MK-2, PHA-767491 shows a selectivity of about 50-fold for Cdc7 over CDK5, classifying it as a less potent, yet significant, off-target interaction. axonmedchem.com

Polo-like Kinase 1 (PLK1) and Checkpoint Kinase 2 (CHK2) Interactions

PHA-767491 demonstrates inhibitory activity against both Polo-like Kinase 1 (PLK1) and Checkpoint Kinase 2 (CHK2), two critical kinases in cell cycle regulation and DNA damage response. The compound inhibits PLK1 with an IC50 of 980 nM and CHK2 with an IC50 of 1100 nM. researchgate.net It displays a selectivity of approximately 100-fold for its primary targets over both PLK1 and CHK2. axonmedchem.com While direct modulation of the interaction between PLK1 and CHK2 by PHA-767491 has not been detailed, the inhibition of both individual kinases suggests a potential to disrupt signaling pathways where these two proteins cooperate, such as during mitotic progression and checkpoint control. apexbt.comscienceopen.com PHA-767491 has been shown to directly counteract the phosphorylation of Chk1, a substrate of Cdc7. nih.govsemanticscholar.org

Microtubule Affinity-Regulating Kinase (MARK) Isoform Specificity (MARK1, MARK2 vs. MARK3, MARK4)

Detailed research findings regarding the specific inhibitory effects of PHA-767491 on the isoforms of Microtubule Affinity-Regulating Kinase (MARK) are not extensively available in the current body of scientific literature. Kinase selectivity profiling studies that have characterized PHA-767491 against panels of kinases have not reported specific data on its activity towards MARK1, MARK2, MARK3, or MARK4. Therefore, the isoform specificity of PHA-767491 for this particular kinase family remains to be elucidated.

Table 1: Kinase Inhibition Profile of PHA-767491

Kinase Target IC50 (nM)
Cdc7 10 nih.govmedchemexpress.com
Cdk9 34 nih.govmedchemexpress.com
MK-2 171 nih.gov
GSK3-β 220 researchgate.net
CDK2 240 researchgate.net
CDK1 250 researchgate.net
CDK5 460 researchgate.net
PLK1 980 researchgate.net
CHK2 1100 researchgate.net

Comparative Mechanistic Analysis with Related Inhibitors (e.g., XL-413)

PHA-767491 and XL-413 are both potent inhibitors of Dbf4-dependent kinase (DDK), the complex formed by Cdc7 and its regulatory subunit Dbf4. However, they belong to distinct chemical classes and exhibit different biological activities and selectivity profiles. PHA-767491 is a pyrrolopyridinone, while XL-413 is a benzofuropyrimidinone-based compound. Although both are effective DDK inhibitors in biochemical assays, with low nanomolar IC50 values, PHA-767491 often shows superior activity in cellular proliferation assays across a range of cancer cell lines.

In contrast to the dual Cdc7/Cdk9 inhibitory action of PHA-767491, XL-413 is a more selective DDK inhibitor. Structural studies suggest that XL-413 binds more tightly within the DDK active site, which may account for its superior selectivity. This enhanced selectivity, however, does not always translate to greater cellular potency, as XL-413 has been reported to have limited bioavailability in some cancer cell lines. The broader kinase inhibition profile of PHA-767491, particularly its potent inhibition of CDK9, may contribute to its robust anti-proliferative effects through mechanisms independent of DDK inhibition, such as the suppression of transcriptional elongation. nih.gov

Differential Inhibition of DNA Replication Initiation versus Fork Progression

A key mechanistic distinction between PHA-767491 and XL-413 lies in their differential effects on the process of DNA replication. PHA-767491 acts as a potent inhibitor of the initiation phase of DNA replication. By inhibiting Cdc7, it prevents the phosphorylation and activation of the Mcm2-7 helicase complex at replication origins, thereby blocking the start of DNA synthesis. However, it does not impede the progression of replication forks that have already been established.

Conversely, XL-413 has been shown to affect the progression of the replication fork without significantly impacting the initiation phase. This fundamental difference in their mechanism of action leads to distinct cellular phenotypes. Treatment with PHA-767491 results in a block of origin firing, while XL-413's effects are more related to processes occurring at the active replication fork.

Table 2: Mechanistic Comparison of PHA-767491 and XL-413

Feature PHA-767491 XL-413
Primary Target Cdc7 / DDK nih.govmedchemexpress.com Cdc7 / DDK
Secondary Target Cdk9 (potent) and other kinases nih.govresearchgate.net More selective for DDK
DNA Replication Effect Inhibits initiation of replication Affects fork progression
Cellular Potency Broad anti-proliferative activity Variable, limited in some cell lines

Distinct Effects on DNA Damage Response Pathways

The interaction of PHA-767491 with DNA damage response (DDR) pathways is complex and appears to be context-dependent, particularly in combination with other therapeutic agents. While depletion of its primary target, Cdc7, does not in itself appear to trigger a sustained, classical DNA damage response, PHA-767491 can significantly modulate the cellular response to DNA damaging agents.

A key aspect of this modulation is its effect on the checkpoint kinase 1 (Chk1). In the presence of DNA damage, such as that induced by the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), cells typically activate the ATR-Chk1 pathway to arrest the cell cycle and allow for DNA repair nih.gov. Chk1 is a crucial transducer kinase in the DDR, and its phosphorylation signifies its activation nih.govsigmaaldrich.com. Research has demonstrated that PHA-767491 can directly counteract the 5-FU-induced phosphorylation of Chk1 nih.gov. This inhibition of Chk1 activation in the face of DNA damage prevents the cell from effectively arresting its cycle, leading to the accumulation of unresolved DNA damage and subsequently, apoptosis. This synergistic effect suggests that PHA-767491 can enhance the efficacy of DNA damaging agents by dismantling a key component of the cellular defense mechanism nih.gov.

The broader DNA damage response is orchestrated by the master kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) nih.govsigmaaldrich.comresearchgate.net. ATM is primarily activated by double-strand breaks, while ATR responds to a wider range of DNA lesions, particularly those that cause replication stress nih.govmdpi.com. While direct, extensive studies on the isolated effects of PHA-767491 on the ATM and ATR pathways are not prevalent in the provided search results, its impact on Chk1 phosphorylation points to an interaction with the ATR pathway, as Chk1 is a primary downstream target of ATR elsevierpure.comembopress.orgresearchgate.netmdpi.com. By preventing Chk1 activation, PHA-767491 effectively uncouples the DNA damage sensing by ATR from the downstream effector functions that would normally lead to cell cycle arrest and repair. This interference with a critical checkpoint can be particularly detrimental to cancer cells, which often have a higher reliance on these pathways for survival due to their inherent genomic instability.

Interactive Data Table: Effects of PHA-767491 on DNA Damage Response Components

Pathway ComponentEffect of PHA-767491Observed Outcome
Chk1 Phosphorylation (in presence of 5-FU)DecreasedCounteracts DNA damage-induced cell cycle arrest
Mcl-1 ExpressionDecreasedPromotes apoptosis
Data synthesized from research findings nih.gov.

Cellular and Molecular Biological Consequences

Effects on DNA Replication Control

PHA-767491 exerts profound control over the initiation of DNA replication, a critical phase for ensuring genomic stability. nih.gov Unlike inhibitors that stall the progression of existing replication forks, PHA-767491 specifically prevents the activation of new replication origins. researchgate.net

The initiation of DNA replication is a tightly regulated process involving the Dbf4-dependent kinase (DDK), composed of the regulatory subunit Dbf4 and the catalytic subunit Cdc7. nih.gov DDK's primary role is to phosphorylate the Minichromosome Maintenance (MCM) complex, which is the core of the replicative helicase, thereby activating it to unwind DNA. nih.govresearchgate.net

PHA-767491 directly targets and inhibits Cdc7 kinase activity, which is essential for activating origins of replication. glpbio.comresearchgate.net By doing so, it blocks the necessary phosphorylation events that lead to the assembly of the complete replicative helicase (the CMG complex, consisting of CDC45, MCM2-7, and GINS) and the subsequent unwinding of DNA. nih.gov Studies in Xenopus cell-free systems have demonstrated that PHA-767491 is a potent inhibitor of the initiation phase of DNA replication by blocking DDK-mediated helicase activation. nih.gov This action effectively prevents cells from beginning DNA synthesis, a key distinction from many other DNA synthesis inhibitors that act on the elongation phase. researchgate.net

A direct and measurable consequence of Cdc7 inhibition by PHA-767491 is the altered phosphorylation state of the MCM protein complex. glpbio.com The MCM complex, particularly the Mcm2 subunit, is a well-established substrate for Cdc7 kinase. glpbio.comresearchgate.net

Research shows that PHA-767491 effectively prevents the phosphorylation of Mcm2 at specific serine residues, namely Ser40 and Ser53. glpbio.comresearchgate.netnih.gov In studies using human cell lines such as HCC1954, treatment with PHA-767491 led to the complete abolition of Mcm2 phosphorylation. targetmol.commedchemexpress.com This effect is a direct biomarker of Cdc7 inhibition within the cell. researchgate.net Furthermore, experiments comparing PHA-767491 with other DDK inhibitors, like XL413, have revealed differential effects. While both compounds reduce the DDK-specific phosphorylation of Mcm2, PHA-767491 also causes a more efficient dephosphorylation of Mcm4, another MCM subunit, correlating with its stronger inhibitory effect on replication initiation. nih.gov

Target ParameterObservation with PHA-767491Cell System/AssayReference
Cdc7 Kinase Activity IC₅₀ of 10 nMBiochemical Assay glpbio.commedchemexpress.com
DDK Activity IC₅₀ of 18.6 nMIn vitro Kinase Assay targetmol.commedchemexpress.com
Mcm2 Phosphorylation Completely abolishedHCC1954 cells targetmol.commedchemexpress.com
Mcm2 Ser40/Ser53 Phosphorylation Significantly reduced/inhibitedHuman cells, Xenopus extracts researchgate.netnih.gov
Mcm4 Hyper-phosphorylation Efficiently inhibited/abolishedHuman cells, Xenopus extracts nih.gov

Influence on Cell Cycle Progression

The inhibition of critical replication and transcription kinases by PHA-767491 has a significant impact on the cell's ability to progress through its division cycle.

The initiation of DNA replication is a key checkpoint in the cell cycle, marking the transition from the G1 phase to the S phase. By inhibiting Cdc7 and preventing the activation of replication origins, PHA-767491 effectively creates a block at this G1/S transition. nih.govnih.gov Cells treated with the compound are unable to initiate DNA synthesis and therefore cannot enter the S phase. nih.gov Studies have shown that PHA-767491 is a more potent inhibitor of cell cycle progression and S-phase entry compared to other DDK inhibitors like XL413. nih.govnih.gov This arrest ultimately leads to a suppression of cell proliferation and can trigger apoptosis in various cancer cell lines. nih.govnih.gov

Beyond its direct inhibition of Cdc7, PHA-767491 demonstrates a more complex regulatory profile by affecting the expression of key cell cycle proteins. Research has revealed that PHA-767491 decreases the transcription of genes regulated by the E2F transcription factor, which is crucial for the G1/S transition. nih.govresearchgate.net

Specifically, treatment with PHA-767491 leads to a reduction in the levels of Cyclin A, Cyclin E1, and Cyclin E2. nih.govresearchgate.net These cyclins are essential partners for Cdk2 and are required for the initiation and progression of DNA replication. nih.gov The reduction in Cyclin A levels appears to be a distinct effect of PHA-767491, as it was not observed with the inhibitor XL-413, and levels of the Dbf4 regulatory subunit were unaffected. researchgate.net This effect is attributed to the compound's off-target activity on Cdk9, which is involved in transcriptional regulation, and its inhibition of the Cdk2-Rb-E2F pathway. nih.govresearchgate.netresearchgate.net This dual inhibition of both DDK-mediated replication initiation and CDK-mediated cell cycle transcription provides a molecular basis for its potent anti-proliferative effects. researchgate.net

Cyclin/RegulatorEffect of PHA-767491Pathway ImplicatedReference
Cyclin A Protein and expression levels decreasedCdk2-Rb-E2F Pathway nih.govresearchgate.netresearchgate.net
Cyclin E1 Expression decreasedE2F-mediated transcription nih.govresearchgate.net
Cyclin E2 Expression decreasedE2F-mediated transcription nih.govresearchgate.net
Dbf4 Protein levels unaffected- researchgate.net

Modulation of Transcriptional Regulation

Effects on RNA Polymerase II Phosphorylation

PHA-767491's inhibitory action on Cdk9 directly impacts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). nih.govresearchgate.net The phosphorylation of the RNAPII CTD, particularly at serine 2 (Ser2), is a critical step for productive transcription elongation. nih.govpsu.edu By inhibiting Cdk9, PHA-767491 prevents this phosphorylation event, leading to a global downregulation of transcription. nih.gov Studies in multiple myeloma cell lines, such as KMS-18, have shown a rapid decrease in the levels of pSer2 RNAPII following treatment with PHA-767491. nih.govresearchgate.net This confirms that the compound effectively targets Cdk9 and disrupts the transcriptional machinery. nih.govresearchgate.net

Regulation of Gene Expression Profiles

The global transcriptional repression induced by PHA-767491 leads to significant alterations in the gene expression profiles of cells. This effect is particularly pronounced for genes with short-lived mRNAs, including many proto-oncogenes and anti-apoptotic proteins. nih.gov For instance, the expression of the anti-apoptotic protein Mcl-1, which has a short half-life, is rapidly downregulated upon PHA-767491 treatment. nih.gov This downregulation sensitizes cancer cells to apoptosis. Similarly, the transcription of the c-Myc proto-oncogene, a key driver of cell proliferation, is also inhibited. amegroups.orgmdpi.com

The table below highlights key genes whose expression is altered by PHA-767491.

GeneFunctionEffect of PHA-767491Reference
Mcl-1Anti-apoptotic proteinDownregulated nih.gov
XIAPAnti-apoptotic proteinDownregulated nih.gov
c-MycProto-oncogene, transcription factorDownregulated amegroups.orgmdpi.com

Induction of Programmed Cell Death

Mechanisms of Apoptotic Cell Death Induction (p53-independent pathways)

A significant aspect of PHA-767491's activity is its ability to induce apoptosis through pathways that are independent of the p53 tumor suppressor protein. nih.govyoutube.com This is particularly relevant for cancers where p53 is mutated or non-functional. youtube.com The primary mechanism for this p53-independent apoptosis is the transcriptional repression of key survival genes. nih.gov The downregulation of the anti-apoptotic protein Mcl-1 is a critical event. nih.gov The loss of Mcl-1 unleashes pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. nih.govnih.gov This process initiates the caspase cascade and commits the cell to apoptosis. nih.govresearchgate.net

Activation of Caspases and Poly(ADP-Ribose) Polymerase (PARP) Fragmentation

The release of cytochrome c triggers the activation of initiator caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7. nih.govresearchgate.net These executioner caspases are responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. nih.govnih.gov A key substrate of caspase-3 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govtargetmol.comnumberanalytics.com The cleavage of PARP by caspase-3 is a well-established marker of apoptosis. nih.govnumberanalytics.comresearchgate.net Treatment of various cancer cell lines, including multiple myeloma and hepatocellular carcinoma cells, with PHA-767491 has been shown to induce robust activation of caspase-3 and subsequent PARP cleavage, confirming the induction of apoptosis. nih.govtargetmol.com

The following table summarizes the key molecular events in PHA-767491-induced apoptosis.

Molecular EventDescriptionReference
Mcl-1 DownregulationDecreased expression of the anti-apoptotic protein Mcl-1. nih.gov
Caspase-3 ActivationActivation of the key executioner caspase. nih.govtargetmol.com
PARP CleavageFragmentation of PARP by activated caspase-3. nih.govtargetmol.com

Downregulation of Anti-Apoptotic Proteins

The chemical compound PHA-767491 dihydrochloride (B599025) salt has been shown to induce apoptosis in various cancer cell lines through the downregulation of key anti-apoptotic proteins. Notably, it leads to a reduction in the levels of Myeloid Cell Leukemia 1 (MCL-1) and has implications for the broader B-cell lymphoma 2 (Bcl-2) family of proteins.

In chronic lymphocytic leukemia (CLL) cells, PHA-767491 triggers the intrinsic apoptotic pathway. This process is preceded by a decrease in both the protein and transcript levels of MCL-1. aacrjournals.org The reduction in MCL-1 is a critical event, as this protein is a key modulator of Bax function, a pro-apoptotic protein. aacrjournals.org Studies in acute myeloid leukemia (AML) have further demonstrated that PHA-767491-mediated downregulation of MCL-1 is potent in sensitizing AML cells to other apoptotic inducers. nih.gov The mechanism behind this is linked to the compound's inhibitory effect on cyclin-dependent kinase 9 (Cdk9), which is involved in the transcription of short-lived proteins like MCL-1. aacrjournals.orgnih.gov

While the direct downregulation of Bcl-2 by PHA-767491 is less explicitly detailed in the provided context, the modulation of the Bcl-2 family is a clear consequence of its action. The Bcl-2 family consists of both anti-apoptotic members like Bcl-2 and MCL-1, and pro-apoptotic members. nih.gov By downregulating MCL-1, PHA-767491 shifts the balance within the Bcl-2 family towards apoptosis. aacrjournals.org

Functional Cellular Phenotypes

The molecular changes induced by PHA-767491 dihydrochloride salt translate into significant functional consequences at the cellular level, primarily impacting proliferation, migration, and invasion.

Suppression of Cellular Proliferation

A primary and well-documented effect of PHA-767491 is the potent suppression of cellular proliferation across a wide range of cancer cell lines. nih.govscienceopen.com This inhibition is a direct result of its function as a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cdk9 kinases, which are crucial for the initiation of DNA replication. aacrjournals.orgresearchgate.net

In glioblastoma cells, treatment with PHA-767491 leads to a significant decrease in cell proliferation. nih.govnih.gov For instance, a 2.5 µM concentration resulted in an approximate 20% decrease in proliferation in both U87-MG and U251-MG glioblastoma cell lines. nih.gov Increasing the concentration to 10 µM led to a much more dramatic reduction, with a 96% decrease in U87-MG cells and an 83% decrease in U251-MG cells. nih.gov The mean IC50 value for inhibiting cell proliferation across a comprehensive panel of cancer cell lines was found to be 3.17 µM. nih.gov

Similarly, in hepatocellular carcinoma and colorectal carcinoma cell lines such as HCC1954 and Colo-205, PHA-767491 inhibits proliferation with IC50 values of 0.64 µM and 1.3 µM, respectively. targetmol.comscienceopen.commedchemexpress.com This anti-proliferative effect is also observed in Jurkat cells, a model for T-cell leukemia. nih.gov

Cell LineCancer TypeConcentrationEffect on ProliferationReference
U87-MGGlioblastoma2.5 µM~20% decrease nih.gov
U251-MGGlioblastoma2.5 µM~20% decrease nih.gov
U87-MGGlioblastoma10 µM96% decrease nih.gov
U251-MGGlioblastoma10 µM83% decrease nih.gov
HCC1954Breast Carcinoma0.64 µM (IC50)50% inhibition targetmol.comscienceopen.commedchemexpress.com
Colo-205Colorectal Carcinoma1.3 µM (IC50)50% inhibition targetmol.comscienceopen.commedchemexpress.com

Inhibition of Cell Migration and Invasion

Beyond its anti-proliferative effects, PHA-767491 also demonstrates the ability to suppress the migration and invasion of cancer cells, key processes in tumor metastasis. nih.govnih.gov Research on glioblastoma has shown that inhibition of Cdc7 by PHA-767491 suppresses both cell migration and invasion. nih.govnih.gov This suggests that the compound's therapeutic potential may extend to preventing the spread of cancer cells.

Effects on Specific Cell Signaling Pathways

PHA-767491 dihydrochloride salt exerts its cellular effects by modulating specific signaling pathways, most notably involving Checkpoint Kinase 1 (Chk1) and the T Cell Receptor (TCR) signaling pathway.

Checkpoint Kinase 1 (Chk1) Phosphorylation Modulation

PHA-767491 has been shown to modulate the phosphorylation of Chk1, a crucial kinase in the DNA damage response and cell cycle checkpoints. Unlike many DNA replication inhibitors that activate the Chk1-dependent pathway, Cdc7 inhibitors like PHA-767491 can induce apoptosis without activating this pathway. nih.gov

In the context of hepatocellular carcinoma (HCC), PHA-767491 directly counteracts the 5-Fluorouracil (B62378) (5-FU)-induced phosphorylation of Chk1. nih.govtargetmol.com This is significant because Chk1 activation is a mechanism of chemoresistance to drugs like 5-FU. nih.gov By inhibiting Chk1 phosphorylation, PHA-767491 can enhance the efficacy of such chemotherapeutic agents. nih.govresearchgate.net This effect has also been observed in tumor tissues from nude mice with HCC xenografts, where administration of PHA-767491 decreased Chk1 phosphorylation. nih.govtargetmol.com

T Cell Receptor (TCR) Signaling Pathway Inhibition

PHA-767491 has been identified as an inhibitor of T cell activation by impeding the T Cell Receptor (TCR) signaling pathway. nih.gov The propagation of signals downstream of the TCR is essential for T cell activation and involves a cascade of kinases. nih.gov Treatment with PHA-767491 suppresses several aspects of T cell activation, including the expression of activation markers, proliferation, and effector functions. nih.gov This indicates that the compound can interfere with the normal immune response, which could be a critical consideration in its therapeutic application. nih.gov

Phosphorylation of TDP-43 (Transactive Response DNA Binding Protein of 43 KDa)

The chemical compound PHA-767491 Dihydrochloride Salt has been identified as a potent inhibitor of the phosphorylation of the transactive response DNA binding protein of 43 kDa (TDP-43). nih.gov This inhibitory action is primarily mediated through its targeting of the cell division cycle 7 (CDC7) kinase. nih.govnih.gov Hyperphosphorylation of TDP-43, particularly at serine residues 409 and 410 (S409/410), is a pathological hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). nih.govnih.gov The accumulation of hyperphosphorylated and aggregated TDP-43 is linked to neurotoxicity. nih.gov

Research has demonstrated that PHA-767491 can effectively reduce the phosphorylation of TDP-43 in various experimental models, highlighting its potential as a therapeutic agent for TDP-43 proteinopathies. nih.govnih.gov Studies have shown that the inhibition of CDC7 by PHA-767491 directly prevents the pathological phosphorylation of TDP-43. nih.gov

In a cell-free system, the application of PHA-767491 to purified CDC7 and TDP-43 resulted in a dose-dependent decrease in TDP-43 phosphorylation. nih.gov Complete inhibition of this post-translational modification was observed at a concentration of 125µM of PHA-767491. nih.gov

Within a cellular context, using motor neuron-like NSC-34 cells, PHA-767491 demonstrated its ability to prevent the pathological phosphorylation of endogenous TDP-43. nih.gov When these cells were treated with ethacrynic acid to induce TDP-43 phosphorylation, pre-treatment with 10µM of PHA-767491 was sufficient to prevent the majority of this phosphorylation from occurring. nih.gov

The efficacy of PHA-767491 in a whole-organism model was assessed using the nematode Caenorhabditis elegans engineered to express human TDP-43. When these transgenic animals were raised on media containing PHA-767491, a significant reduction in TDP-43 phosphorylation was observed in a concentration-dependent manner. nih.gov

The collective findings from these diverse experimental systems underscore the role of PHA-767491 as a significant inhibitor of pathological TDP-43 phosphorylation through its action on CDC7 kinase. nih.gov

Experimental Model PHA-767491 Concentration Observed Effect on TDP-43 Phosphorylation Reference
In Vitro (Purified Proteins)125µMComplete inhibition nih.gov
Cell Culture (NSC-34 cells)10µMPrevention of majority of phosphorylation nih.gov
In Vivo (C. elegans)Increasing concentrationsSignificant reduction nih.gov

In Vitro Efficacy in Cancer Cell Line Models

PHA-767491 has demonstrated significant anti-proliferative and cytotoxic effects across a diverse panel of human cancer cell lines. Its mechanism of action, primarily through the inhibition of DNA replication initiation, leads to cell cycle arrest and apoptosis in malignant cells. nih.govnih.gov

In glioblastoma, one of the most aggressive forms of brain cancer, PHA-767491 has shown notable efficacy. Studies utilizing the human glioblastoma cell lines U87-MG and U251-MG revealed that the compound reduces cell viability in a time- and dose-dependent manner. medchemexpress.comnih.gov The half-maximal inhibitory concentration (IC50) for both cell lines was determined to be approximately 2.5 μM. medchemexpress.comnih.gov

Further investigation into its effects showed that inhibition of Cdc7 by PHA-767491 suppresses glioblastoma cell proliferation and induces apoptosis. medchemexpress.commdpi.com Beyond inhibiting growth, the compound was also found to suppress the migration and invasion of glioblastoma cells, indicating its potential to interfere with the metastatic process of this highly invasive cancer. mdpi.com

Research in hepatocellular carcinoma (HCC) models has highlighted the potential of PHA-767491, particularly in combination chemotherapy approaches. In studies involving the human HCC cell lines BEL-7402 and Huh7, PHA-767491 demonstrated a synergistic antitumor effect when combined with the common chemotherapeutic agent 5-fluorouracil (5-FU). nih.govsemanticscholar.org This combination resulted in significantly stronger cytotoxicity and induction of apoptosis compared to either agent used alone. nih.govsemanticscholar.org The enhanced apoptosis was evidenced by increased activation of caspase-3 and fragmentation of poly (ADP-Ribose) polymerase (PARP). nih.govnih.gov

Mechanistically, PHA-767491 was shown to counteract the 5-FU-induced phosphorylation of checkpoint kinase 1 (Chk1), a substrate of Cdc7, and decrease the expression of the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1), a downstream target of Cdk9. nih.govsemanticscholar.org

The activity of PHA-767491 has been assessed in various cellular models of multiple myeloma, including established cell lines, primary patient samples, and co-culture systems designed to mimic the protective bone marrow microenvironment. ubigene.usnih.gov The compound was effective in inducing cell death across multiple myeloma cell lines with diverse genetic backgrounds. nih.gov

A crucial finding from these studies is that the presence of bone marrow stromal cells does not appear to confer resistance to the apoptotic effects of PHA-767491. nih.gov In co-culture experiments with HS5-H2B-GFP stromal cells, PHA-767491 was still able to induce apoptosis in KMS-18 and MM1S myeloma cells. This suggests that the compound's cytotoxic activity may not be compromised by the supportive signaling from the stromal microenvironment, which is a common mechanism of drug resistance in multiple myeloma. nih.gov Furthermore, PHA-767491 demonstrated the ability to kill primary myeloma cells from patients who had relapsed after treatment with standard therapies, with an average IC50 value of 2.3 μM in these primary cells. nih.gov

In Vitro Efficacy of PHA-767491 in Multiple Myeloma Cell Lines
Cell LineIC50 (μM)
KMS-18Data not specified
MM1SData not specified
Primary Myeloma Cells (Average)2.3

PHA-767491 has been evaluated against cell lines from several other common carcinomas, showing varied but generally potent activity.

Colon Carcinoma: In the Colo-205 colon carcinoma cell line, PHA-767491 inhibited proliferation with an IC50 value of 1.3 μM and was shown to induce apoptosis. medchemexpress.comnih.govharvard.edu

Mammary Carcinoma: The compound's efficacy was tested across several breast cancer cell lines. It was highly effective in the HCC1187 and HCC1954 cell lines, with an IC50 of 0.64 μM in the latter. medchemexpress.comnih.govharvard.edu However, its effect was least pronounced in the MCF-7 and MDA-MB-453 cell lines, indicating a degree of selective sensitivity. nih.govharvard.edu

Ovarian Carcinoma: Specific research data on the efficacy of PHA-767491 in ovarian carcinoma cell lines was not available in the reviewed literature.

In Vitro Efficacy of PHA-767491 in Various Carcinoma Cell Lines
Cancer TypeCell LineIC50 (μM)
Colon CarcinomaColo-2051.3 medchemexpress.comnih.govharvard.edu
Mammary CarcinomaHCC19540.64 medchemexpress.comnih.govharvard.edu
MCF-7Least sensitive nih.govharvard.edu

The anti-proliferative activity of PHA-767491 has been profiled across a wide panel of tumor cell lines, revealing a broad spectrum of efficacy. The average IC50 value across 61 different tumor cell lines was calculated to be 3.14 μM. harvard.edu This indicates a generally potent, though variable, effect.

As noted previously, certain cell lines exhibit lower sensitivity. The MCF-7 breast cancer cell line was among the least affected by the compound. nih.govharvard.edu The differential potency of PHA-767491 compared to other DDK inhibitors like XL-413 has also been a subject of investigation. In many cancer cell lines, PHA-767491 is significantly more potent, an enhanced effect attributed to its dual inhibition of both DDK and the CDK2-Rb-E2F transcriptional network. brunel.ac.uk This dual activity provides a molecular basis for its increased anti-proliferative effects, particularly in cancer cells positive for the retinoblastoma protein (RB+). brunel.ac.uk

Specific sensitivity or resistance data for the normal human dermal fibroblast (NHDF) cell line and the K562 chronic myelogenous leukemia cell line in response to PHA-767491 were not detailed in the reviewed scientific literature.

In Vivo Efficacy in Animal Models

The promising in vitro results for PHA-767491 have been supported by subsequent in vivo studies in animal models. In nude mice bearing hepatocellular carcinoma xenografts, administration of PHA-767491 led to a decrease in Chk1 phosphorylation and an increase in in situ cell apoptosis within the tumor tissue. nih.govsemanticscholar.org These findings corroborate the in vitro results and confirm the compound's mechanism of action in a living system. When combined with 5-FU in these HCC xenograft models, PHA-767491 demonstrated a synergistic antitumor effect. semanticscholar.org

The compound has also shown great antitumor activity in various rodent models, further establishing its potential as an anticancer drug. Beyond cancer, the therapeutic potential of PHA-767491 has been explored in a C. elegans transgenic model of TDP-43 proteinopathy, a condition relevant to neurodegenerative diseases. In this model, PHA-767491 was able to reduce the phosphorylation of TDP-43 and prevent neuronal death, highlighting a broader potential therapeutic application for the compound.

Advanced Research Methodologies and Investigative Approaches

Biochemical Kinase Activity Assays

Biochemical assays are fundamental in determining the direct interaction of PHA 767491 with its target kinases. These in vitro tests quantify the compound's ability to inhibit the enzymatic activity of purified kinases.

ATP-Competitive Inhibition Assays

PHA 767491 has been identified as an ATP-competitive inhibitor. selleckchem.comrndsystems.comadooq.com This mode of action means that the compound vies with adenosine (B11128) triphosphate (ATP) for the binding site on the kinase. apexbt.com This competitive inhibition is a common mechanism for kinase inhibitors, and assays confirming this are essential for characterizing the compound's function. apexbt.comaxonmedchem.com

Radiometric Kinase Assays (e.g., using γ-³²P ATP)

A standard method to measure kinase activity and its inhibition is the radiometric kinase assay, which often utilizes the radioisotope γ-³²P ATP. harvard.edurevvity.comnih.gov In this assay, the kinase transfers the radiolabeled gamma-phosphate from γ-³²P ATP to a specific substrate. harvard.edunih.gov The amount of radioactivity incorporated into the substrate is then quantified, providing a direct measure of kinase activity. harvard.edu For example, to determine the inhibitory effect of PHA 767491 on DDK (Dbf4-dependent kinase), purified human DDK is pre-incubated with the inhibitor before the addition of γ-³²P ATP. medchemexpress.com

Determination of IC₅₀ Values for Kinase Inhibition

A critical parameter derived from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC₅₀ values for PHA 767491 have been determined for several kinases, highlighting its potency and selectivity. It is a dual inhibitor of Cdc7 and Cdk9, with IC₅₀ values of 10 nM and 34 nM, respectively. apexbt.comaxonmedchem.commedchemexpress.commedchemexpress.com The compound also shows inhibitory activity against other kinases, though with less potency. apexbt.com For instance, it inhibits Cdk1 and Cdk2 with approximately 20-fold less potency than Cdc7. apexbt.com

Table 1: IC₅₀ Values of PHA 767491 for Various Kinases

Kinase IC₅₀ (nM)
Cdc7 10
Cdk9 34
DDK 18.6
MAPKAP-K2 (MK-2) 171
Cdk1 250
Cdk2 240
Cdk5 460 - 1000
GSK-3β ~200 (20-fold less potent than Cdc7)

This table is populated with data from multiple sources. rndsystems.comadooq.comapexbt.comaxonmedchem.commedchemexpress.commedchemexpress.com

Cellular Functional Assays

Cellular assays are employed to understand how the biochemical inhibition of kinases by PHA 767491 translates into functional consequences within a cellular context.

Cell Proliferation and Viability Assays (e.g., ATP-based luminescence assays)

The effect of PHA 767491 on cell growth and survival is commonly assessed using proliferation and viability assays. ATP-based luminescence assays, such as the CellTiter-Glo® assay, are frequently used. medchemexpress.commedchemexpress.com These assays measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells. nih.govgenomax.com.sgnih.govmdpi.com A decrease in ATP levels corresponds to a reduction in cell viability. nih.gov Studies have shown that PHA 767491 inhibits the proliferation of various cancer cell lines, with IC₅₀ values for proliferation inhibition typically in the micromolar range. apexbt.commedchemexpress.commedchemexpress.com For example, the IC₅₀ for proliferation inhibition is 0.64 µM in HCC1954 cells and 1.3 µM in Colo-205 cells. medchemexpress.commedchemexpress.com In a panel of 61 human cell lines, the average IC₅₀ for cell proliferation inhibition was 3.17 µM. apexbt.com

Table 2: Anti-proliferative IC₅₀ Values of PHA 767491 in Different Cell Lines

Cell Line IC₅₀ (µM)
HCC1954 0.64
Colo-205 1.3
U87-MG ~2.5
U251-MG ~2.5
SF268 (p53 deficient) 0.86
Average (61 human cell lines) 3.17
Primary Myeloma Cells (average) 2.3

This table is populated with data from multiple sources. selleckchem.comapexbt.commedchemexpress.commedchemexpress.comnih.govnih.gov

Flow Cytometry for Cell Cycle Analysis (e.g., EdU labeling)

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. researchgate.netauctoresonline.org To assess the impact of PHA 767491 on DNA replication, cells can be labeled with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that is incorporated into newly synthesized DNA. nih.govresearchgate.net The amount of EdU incorporation, detected by a fluorescent azide, can be quantified by flow cytometry, providing a measure of the percentage of cells in the S-phase of the cell cycle. nih.govresearchgate.net Studies using this method have demonstrated that PHA 767491 treatment leads to a reduction in the number of cells in the S-phase, consistent with its role in inhibiting the initiation of DNA replication. nih.govresearchgate.net This blockage of DNA synthesis ultimately leads to cell cycle arrest. nih.gov

Apoptosis Assessment Techniques

The induction of apoptosis, or programmed cell death, is a key therapeutic goal for many anti-cancer agents. The pro-apoptotic activity of PHA-767491 has been characterized using several well-established techniques that identify distinct cellular and biochemical hallmarks of this process.

Annexin V Staining: A common method to detect early-stage apoptosis is through the use of Annexin V staining. researchgate.netmerckmillipore.com During apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye and used to label apoptotic cells for detection by flow cytometry or fluorescence microscopy. merckmillipore.com In studies involving multiple myeloma cell lines, such as KMS-18 and MM1S, Annexin V staining has been employed to quantify the percentage of apoptotic cells following treatment with PHA-767491. researchgate.netnih.gov For instance, after incubation with 5 μM PHA-767491, flow cytometry analysis using Annexin V staining revealed a time-dependent increase in the percentage of apoptotic cells. researchgate.net

Caspase-3 Activation Assays: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key effector caspase, and its activation is a central event in the apoptotic cascade. Assays that measure the activation of caspase-3 are therefore reliable indicators of apoptosis. Research has shown that PHA-767491, particularly in combination with other agents like 5-FU, can lead to a significant increase in caspase-3 activation in hepatocellular carcinoma (HCC) cells. medchemexpress.com This increased activation is often visualized through the cleavage of its substrate, poly(ADP-Ribose) polymerase (PARP), which can be detected by immunoblotting. medchemexpress.com

The table below summarizes findings from apoptosis assessment assays in different cancer cell lines treated with PHA-767491.

Cell LineAssayKey FindingReference
KMS-18, MM1SAnnexin V StainingTime-dependent increase in apoptotic cells with 5 μM PHA-767491. researchgate.net
HCC cellsCaspase-3 ActivationSignificant increase in caspase-3 activation when combined with 5-FU. medchemexpress.com
Glioblastoma cellsDNA FragmentationIncreased DNA fragmentation, indicative of apoptosis. nih.gov

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. frontiersin.orgnih.gov Various in vitro assays are utilized to investigate the impact of potential therapeutic compounds on these processes.

Wound-Healing Assay: This straightforward and widely used method involves creating a "wound" or scratch in a confluent monolayer of cells. frontiersin.org The rate at which the cells migrate to close the wound is monitored over time. Studies on glioblastoma cell lines have demonstrated that treatment with PHA-767491 significantly decreases the number of migrated cells in a wound-healing assay, indicating an inhibitory effect on cell migration. nih.gov

Transwell Invasion Assay: To assess the invasive potential of cancer cells, a more complex setup like the Transwell or Boyden chamber assay is employed. frontiersin.orgmerckmillipore.com In this assay, cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a basement membrane matrix, such as Matrigel. frontiersin.org The lower chamber contains a chemoattractant. The ability of cells to degrade the matrix and migrate through the pores to the lower chamber is quantified. Research has shown that PHA-767491 suppresses the invasion of glioblastoma cells in such assays. medchemexpress.comnih.gov

The following table presents data from cell migration and invasion assays in glioblastoma cells treated with PHA-767491.

Cell LineAssayKey FindingReference
U87-MG, U251-MGWound-Healing AssaySignificant decrease in the number of migrated cells. nih.gov
U87-MG, U251-MGTranswell Invasion AssaySuppression of glioblastoma cell invasion. nih.gov

Molecular Analysis Techniques

To understand the molecular mechanisms underlying the effects of PHA-767491, researchers employ a variety of techniques to analyze changes in protein expression, phosphorylation, and gene expression.

Immunoblotting for Protein Expression and Phosphorylation Status

Immunoblotting, or Western blotting, is a powerful technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This method has been instrumental in elucidating the impact of PHA-767491 on key cellular proteins.

For example, as PHA-767491 is a known inhibitor of Cdc7 and Cdk9, immunoblotting has been used to confirm the inhibition of their downstream targets. medchemexpress.comdrugbank.comselleckchem.com A sensitive pharmacodynamic marker of Cdc7 inhibition is the reduction of MCM2 phosphorylation at serine 40 (pSer40-MCM2). researchgate.netnih.gov Studies in KMS-18 myeloma cells treated with PHA-767491 have shown a decrease in pSer40-MCM2 levels. researchgate.net Similarly, the inhibition of Cdk9 by PHA-767491 leads to a rapid decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 (pSer2 RNA Pol II). nih.gov

Immunoblotting has also been used to analyze the expression of proteins involved in apoptosis. In multiple myeloma cells treated with PHA-767491, the levels of pro- and anti-apoptotic proteins have been examined over time. researchgate.net Furthermore, the compound has been shown to decrease the expression of the anti-apoptotic protein Mcl-1. medchemexpress.com

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) Arrays for Gene and miRNA Expression

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for measuring the expression levels of genes and microRNAs (miRNAs). oaepublish.com This method allows for the quantification of changes in transcript abundance in response to a given treatment.

In the context of PHA-767491 research, qRT-PCR arrays have been used to identify differentially expressed genes and miRNAs in glioblastoma cells following treatment with the inhibitor. nih.gov This approach provides a broad overview of the transcriptional changes induced by the compound. For instance, studies have shown that PHA-767491 can reduce the mRNA levels of key cell cycle regulators like cyclin A2, cyclin E1, and cyclin E2. nih.gov These findings suggest that PHA-767491 affects not only protein activity through inhibition of phosphorylation but also the transcriptional regulation of genes essential for cell cycle progression. nih.govresearchgate.net

Analysis of DNA Replication Fork Dynamics

Understanding how a compound affects DNA replication is crucial, especially for an inhibitor of a key replication kinase like Cdc7. DNA fiber analysis, or DNA combing, is a powerful technique used to visualize and measure the dynamics of individual DNA replication forks. nih.gov This method involves sequentially labeling replicating DNA with two different halogenated nucleosides, followed by stretching the DNA fibers on a glass slide and detecting the labeled tracts with specific antibodies. nih.gov

This technique allows for the quantification of several parameters, including replication origin firing, fork stalling, and fork velocity. nih.gov Research using DNA combing has revealed that PHA-767491 is a potent inhibitor of the initiation phase of DNA replication. nih.govresearchgate.net It prevents the activation of replication origins but does not appear to impede the progression of already established replication forks. researchgate.net This is a key distinction from other types of DNA synthesis inhibitors. researchgate.net Studies have shown that PHA-767491 can reduce DNA replication to undetectable levels in DNA combing assays. nih.gov

Advanced Drug Delivery Systems in Research Contexts

A significant challenge for many promising therapeutic compounds is their limited ability to cross the blood-brain barrier (BBB), which restricts their use for treating neurological diseases. nih.gov PHA-767491, despite its potent in vitro activity, has low permeability to the central nervous system (CNS). nih.gov To address this limitation, researchers are exploring the use of advanced drug delivery systems, such as nanoparticles.

Biodegradable nanoparticles, particularly those made from poly(lactic-co-glycolic acid) (PLGA), have been investigated as carriers for PHA-767491. nih.gov These nanoparticles can encapsulate the drug and are designed to improve its delivery across the BBB. Research has demonstrated that PLGA nanoparticles with an average radius of 145-155 nm can successfully entrap PHA-767491. nih.gov The use of such nanocarriers is a promising strategy to enhance the CNS permeability of PHA-767491, potentially enabling its application in the treatment of neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), where the target protein of PHA-767491 is implicated. nih.gov

Polymeric Nanoparticle Encapsulation for Enhanced Bioavailability and Target Delivery (e.g., Central Nervous System permeability)

The encapsulation of PHA-767491 within polymeric nanoparticles represents a promising strategy to enhance its delivery to the central nervous system (CNS). nih.gov A significant challenge with PHA-767491 is its limited ability to cross the BBB, which restricts its therapeutic potential for neurological disorders like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), where it has shown promise in reducing the phosphorylation of the TDP-43 protein. nih.govnih.gov

To overcome this limitation, researchers have successfully developed biodegradable nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA) to encapsulate PHA-767491. nih.gov PLGA is a well-established and FDA-approved polymer for drug delivery applications. nih.gov The study demonstrated that these nanoparticles could effectively entrap the drug and improve its transport across the BBB. nih.gov

The nanoprecipitation method, also known as solvent displacement, was employed for the preparation of these nanoparticles. nih.gov This technique is a one-step process that has been successfully used for encapsulating other drugs for CNS delivery. nih.gov Initially, a double-emulsion method was attempted due to the high water solubility of the PHA-767491 hydrochloride salt. nih.gov However, this approach yielded large and polydispersed nanoparticles and was therefore abandoned in favor of the nanoprecipitation method using the neutral form of the drug. nih.gov

The resulting PLGA nanoparticles loaded with PHA-767491 exhibited an average radius between 145 and 155 nm. nih.govnih.gov In vitro studies using a model of the BBB confirmed that the encapsulation of PHA-767491 in these nanoparticles significantly enhanced its permeability. nih.gov This nanotechnology-based approach holds considerable promise for repurposing PHA-767491 for the treatment of TDP-43 proteinopathies. nih.gov

Table 1: Characteristics of PHA-767491 Loaded PLGA Nanoparticles

Parameter Value Reference
Polymer Matrix Poly(lactic-co-glycolic acid) (PLGA) nih.gov
Polymer Ratio (PLA:PGA) 50:50 nih.gov
Preparation Method Nanoprecipitation nih.gov
Average Nanoparticle Radius 145 - 155 nm nih.govnih.gov
Key Finding Enhanced permeability across the blood-brain barrier nih.gov

Formulation Development for Preclinical In Vivo Studies

The development of a suitable formulation is a critical step in advancing a compound from in vitro studies to preclinical in vivo evaluation. For PHA-767491, the formulation strategy has been closely tied to the need to improve its delivery to the CNS. nih.gov

The preclinical formulation centered on the use of biodegradable PLGA nanoparticles. nih.gov The specific materials used in the formulation included:

Polymer: Poly(lactic-co-glycolic acid) (PLGA) with a 50:50 ratio of polylactic acid (PLA) to polyglycolic acid (PGA) was chosen as the biodegradable matrix for the nanoparticles. nih.gov

Surfactant: Polyvinyl alcohol (PVA) was utilized as a stabilizer to control the size and prevent aggregation of the nanoparticles during their formation. nih.gov

Solvents: Tetrahydrofuran (THF) and methanol (B129727) (MeOH) were used as solvents in the nanoprecipitation process. nih.gov

Active Pharmaceutical Ingredient: The neutral form of PHA-767491 was used for encapsulation within the PLGA nanoparticles. nih.gov

This formulation was specifically designed to create nanoparticles capable of crossing the BBB and delivering PHA-767491 to the CNS. nih.gov The selection of FDA-approved materials like PLGA is advantageous for the potential translation of this formulation to clinical applications. nih.gov The successful enhancement of BBB permeability in preclinical models underscores the importance of this formulation development in unlocking the therapeutic potential of PHA-767491 for neurological diseases. nih.gov

Table 2: Components of the Preclinical Formulation for PHA-767491 Nanoparticles

Component Function Reference
PHA-767491 (neutral form) Active Pharmaceutical Ingredient nih.gov
Poly(lactic-co-glycolic acid) (PLGA) Biodegradable polymer matrix nih.gov
Polyvinyl alcohol (PVA) Surfactant (stabilizer) nih.gov
Tetrahydrofuran (THF) Solvent nih.gov
Methanol (MeOH) Solvent nih.gov

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Off-Target Effects and Their Biological Ramifications

The most significant off-target activity identified is against Cyclin-Dependent Kinase 2 (CDK2). apexbt.comnih.gov This inhibition is not merely a minor side effect; it fundamentally contributes to the compound's potent anti-proliferative effects, particularly in retinoblastoma protein (RB)-positive cancer cells. nih.gov The mechanism involves the disruption of the CDK2-Rb-E2F transcriptional network, leading to a decrease in the expression of G1/S regulators like cyclin A2, cyclin E1, and cyclin E2. nih.gov This effect is independent of its action on CDK9. nih.gov

Beyond CDK2, PHA-767491 demonstrates inhibitory activity against several other kinases, albeit with lower potency. These include CDK1, CDK5, GSK-3β, and the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK-2). apexbt.comaxonmedchem.comrndsystems.com The cross-reactivity with CDK9, initially considered an off-target effect, is now often viewed as a beneficial feature, especially in treating hematological cancers where transcriptional addiction is a known vulnerability. nih.gov

Unanswered questions remain regarding the full spectrum of these off-target effects. A systematic kinase screen against a comprehensive panel is needed to identify other, potentially weaker, interactions. Furthermore, the biological ramifications of inhibiting kinases like MAPKAP-K2 in concert with Cdc7 and CDK9 are not fully understood and warrant deeper investigation. It is plausible that this polypharmacology, the ability to modulate multiple targets, is key to its high efficacy in certain contexts and its ability to overcome resistance. nih.gov

Table 1: Kinase Inhibition Profile of PHA-767491

Primary TargetsIC50Reference
Cdc710 nM medchemexpress.com
CDK934 nM medchemexpress.com
Known Off-TargetsIC50Reference
MAPKAP-K2 (MK-2)171 nM axonmedchem.com
CDK20.24 - 1.2 µM rndsystems.com
CDK1~20-fold less potent than Cdc7/CDK9 apexbt.com
GSK-3β~20-fold less potent than Cdc7/CDK9 apexbt.com
CDK5~50-fold less potent than Cdc7/CDK9 selleckchem.com

Identification of Novel Biomarkers for Response and Resistance in Preclinical Settings

To advance the preclinical development of PHA-767491 or its analogs, robust biomarkers are needed to predict cellular response and identify potential resistance. Current research has established key pharmacodynamic biomarkers that confirm target engagement. The reduction of serine 40 (Ser40) phosphorylation on the MCM2 protein is a sensitive marker for Cdc7 inhibition. nih.gov Likewise, a decrease in the phosphorylation of RNA Polymerase II serves as a reliable indicator of CDK9 activity suppression. nih.gov

Downstream of these primary targets, the downregulation of the anti-apoptotic protein MCL-1 is a crucial molecular determinant of PHA-767491-induced apoptosis. nih.gov This suggests that the basal expression level of MCL-1 or the cell's dependency on it could be a predictive biomarker for sensitivity.

Future research should focus on identifying novel, predictive biomarkers. The retinoblastoma (RB) protein status is a promising candidate; since the off-target activity on CDK2 enhances the compound's effects in RB-positive cells, RB deficiency may confer resistance. nih.gov Interestingly, PHA-767491 is effective in myeloma cell lines that have acquired resistance to conventional chemotherapeutic agents like dexamethasone, melphalan, and doxorubicin, indicating that common mechanisms of chemoresistance may not apply to this compound. nih.gov This highlights the need to identify specific biomarkers for PHA-767491 rather than relying on general chemoresistance profiles.

Investigating Molecular Mechanisms Underlying Differential Cellular Sensitivities

Preclinical studies have revealed significant variation in cellular sensitivity to PHA-767491. For instance, a panel of multiple myeloma cell lines exhibited IC50 values ranging from 1 to 3.5 μM. nih.gov While the compound's efficacy is largely independent of p53 status, the molecular basis for this differential sensitivity is not fully understood. nih.govapexbt.com

The resistance of certain cell lines, such as the normal human dermal fibroblast (NHDF) and the breast cancer cell line MCF7, and the reduced sensitivity of the K562 leukemia line, require further investigation. apexbt.com Understanding the intrinsic resistance mechanisms in these cells could uncover novel ways to sensitize resistant tumors. Conversely, dissecting the heightened sensitivity of other lines could reveal key vulnerabilities.

One factor influencing sensitivity is the cellular context. For example, co-culturing myeloma cells with stromal cells, which mimics the protective bone marrow microenvironment and often confers drug resistance, did not prevent PHA-767491 from inducing cell death. nih.gov This suggests the compound can overcome certain forms of microenvironment-mediated resistance, a crucial attribute for a potential therapeutic agent. Future studies should explore the genetic and proteomic features that correlate with sensitivity, potentially through CRISPR screens or proteomic profiling of sensitive versus resistant cell lines.

Table 2: Cellular Sensitivity to PHA-767491 in Selected Human Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
Multiple Myeloma PanelMultiple Myeloma1 - 3.5 nih.gov
U87-MGGlioblastoma~2.5 medchemexpress.com
U251-MGGlioblastoma~2.5 medchemexpress.com
HCC1954Breast Cancer0.64 medchemexpress.com
Colo-205Colorectal Cancer1.3 medchemexpress.com

Designing Next-Generation Inhibitors with Enhanced Selectivity and Potency

PHA-767491 serves as a prototype, and a significant avenue of research is the design of next-generation inhibitors with improved properties. nih.gov The development of other DDK inhibitors, such as XL-413, provides valuable comparative insights. Although both compounds inhibit DDK, they have different mechanisms and off-target profiles; for example, XL-413 affects replication fork progression without blocking initiation, a stark contrast to PHA-767491. nih.gov The availability of atomic structures for PHA-767491 bound to DDK offers a molecular blueprint for the rational design of new molecules with either enhanced selectivity for Cdc7 or, perhaps more strategically, a deliberately engineered polypharmacology. nih.gov

Given that the off-target inhibition of CDK2 and the dual inhibition of CDK9 contribute significantly to the compound's efficacy, future design efforts may not aim for absolute selectivity. nih.govnih.gov Instead, the goal could be to create novel inhibitors that fine-tune the inhibitory ratios against Cdc7, CDK9, and CDK2 to achieve maximum therapeutic synergy for a specific cancer type. Research into novel scaffolds, such as N-pyridinylpyrimidin-2-amines, is already underway to develop potent dual CDK7 and CDK9 inhibitors, indicating a clear trajectory for creating more advanced compounds. researchgate.net

Integration with Systems Biology and Omics Data for Predictive Modeling

A systems biology approach, which integrates multi-omics data to model and predict the behavior of complex biological systems, is essential for fully understanding the impact of PHA-767491. mdpi.com While comprehensive predictive models for this specific compound are still in their infancy, foundational work is being laid.

For example, RNA sequencing has been used to unravel the transcriptomic changes that occur when PHA-767491 is combined with EGFR inhibitors in triple-negative breast cancer. nih.gov This "omics" approach helps identify the specific signaling networks that are most sensitive to the co-inhibition, providing a rationale for the observed synergy. nih.gov Similarly, real-time PCR arrays have been used to map the dysregulation of various mRNAs and miRNAs in glioblastoma cells following treatment. The next step is to integrate these datasets—along with proteomics, metabolomics, and phosphoproteomics—into computational models. Such models could predict which tumors will respond to treatment, identify optimal combination therapies, and uncover novel mechanisms of resistance before they arise in a clinical setting.

Strategies for Overcoming Preclinical Resistance Mechanisms

A key strength of PHA-767491 in preclinical models is its ability to overcome existing drug resistance mechanisms. nih.gov A primary strategy for future development is to leverage this through combination therapies. A powerful example is its synergistic effect with 5-fluorouracil (B62378) (5-FU) in hepatocellular carcinoma (HCC). eurekaselect.com In this context, PHA-767491 enhances the efficacy of 5-FU by inhibiting Chk1 phosphorylation (a Cdc7 substrate) and downregulating Mcl-1 (a Cdk9-regulated protein), thereby counteracting a key mechanism of 5-FU resistance. medchemexpress.comeurekaselect.comnih.gov

Another successful preclinical strategy involves combining PHA-767491 with EGFR tyrosine kinase inhibitors (TKIs) like lapatinib (B449) to overcome resistance in triple-negative breast cancer (TNBC). nih.gov The dual inhibition of Cdc7 and CDK9 appears to sensitize EGFR-TKI-resistant cells, leading to reduced proliferation and increased apoptosis. nih.gov Furthermore, the compound's inherent ability to kill myeloma cells that are resistant to standard-of-care agents and to bypass microenvironment-mediated resistance highlights its potential to be effective in relapsed or refractory disease settings. nih.gov Future work should explore other rational combinations based on the known signaling vulnerabilities of different cancer types.

Exploration of Non-Kinase Targets and Pathways Indirectly Affected by Primary Inhibitions

While the focus has been on its kinase targets, recent research has revealed that PHA-767491 also modulates non-kinase pathways. The most striking discovery was its repurposing as a potent inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). nih.govnih.gov This was identified through a high-throughput screen and was shown to function by inhibiting the nuclear translocation of NRF2. nih.gov In multiple myeloma cells, this leads to increased mitochondrial superoxide (B77818) levels and reduced cell growth, adding a new dimension to its anti-cancer properties by modulating cellular redox homeostasis. nih.govnih.gov

Development of New Preclinical Disease Models for Compound Evaluation

The successful clinical translation of promising compounds like PHA-767491 is heavily reliant on the predictive power of preclinical models. Traditional two-dimensional (2D) cell culture and cell line-derived xenograft (CDX) models have limitations in fully recapitulating the complexity of human tumors, which can lead to a disconnect between preclinical efficacy and clinical outcomes. nih.govnih.govnih.gov Therefore, a important focus of future research is the development and utilization of more sophisticated and representative preclinical models.

Limitations of Current Models:

Model TypeLimitations
2D Cell Cultures - Lack of three-dimensional architecture and cell-cell interactions. - Inability to replicate the tumor microenvironment (TME). - Can develop genetic and phenotypic changes over time in culture.
Cell Line-Derived Xenografts (CDX) - Derived from immortalized cell lines that may not represent the full heterogeneity of patient tumors. nih.gov - Lack of a functional immune system in the host mice. - May not accurately predict patient response to therapy. nih.govnih.gov

To address these limitations, the field is moving towards the adoption of more advanced preclinical models:

Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govnih.govyoutube.comyoutube.com These models have been shown to better preserve the histological and genetic characteristics of the original tumor, including its heterogeneity. nih.gov The use of PDX models can provide a more accurate platform for evaluating the efficacy of compounds like PHA-767491 and for identifying potential biomarkers of response. nih.govnih.govnih.gov

Three-Dimensional (3D) Organoid Models: Tumor organoids are 3D structures grown from patient-derived cancer cells that self-organize to mimic the architecture and function of the original tumor. researchgate.netmdpi.comyoutube.commdpi.comnih.gov These models are invaluable for studying tumor biology and for high-throughput drug screening in a more physiologically relevant context. youtube.com For a compound like PHA-767491, which targets the cell cycle, 3D organoid models can provide crucial insights into how the drug affects cell proliferation and viability within a complex, multi-layered structure that better reflects an in vivo tumor. researchgate.netmdpi.com

Humanized Mouse Models: To study the interaction of PHA-767491 with the human immune system, the development of humanized mouse models is crucial. These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a human immune system. These models would be instrumental in investigating the dual role of PHA-767491 in directly targeting cancer cells and modulating the anti-tumor immune response.

The development and implementation of these advanced preclinical models will be instrumental in addressing the unanswered questions surrounding PHA-767491. They will facilitate a more accurate assessment of its therapeutic potential, aid in the identification of responsive patient populations, and ultimately guide its successful translation into the clinic.

Q & A

Q. What is the primary mechanism of action of PHA 767491 in kinase inhibition?

PHA 767491 acts as a dual inhibitor of CDC7 and CDK9 kinases through ATP-competitive binding, stabilizing their inactive conformations and disrupting catalytic activity. Its specificity arises from hydrogen bonding and hydrophobic interactions within the ATP-binding pocket, altering kinase dynamics . Non-competitive inhibition patterns observed in downstream signaling cascades (e.g., MAPKAPK-2) suggest additional off-target effects, necessitating validation via kinetic assays .

Q. What experimental protocols are recommended for assessing PHA 767491’s inhibitory efficacy?

Use in vitro kinase assays with purified enzymes (e.g., CDK9 or CDC7) and ATP analogs to measure IC50 values. Include controls with known inhibitors (e.g., DRB for CDK9) to validate assay conditions. For cellular studies, combine Western blotting (e.g., phospho-RNA polymerase II for CDK9 inhibition) with flow cytometry to correlate kinase inhibition with cell cycle arrest .

Q. How should researchers handle discrepancies in reported inhibition mechanisms (e.g., ATP-competitive vs. non-competitive)?

Contradictions may arise from differences in enzyme sources, assay conditions (e.g., ATP concentration), or off-target effects. Resolve this by:

  • Performing kinetic studies (e.g., Lineweaver-Burk plots) to confirm inhibition type.
  • Using structural techniques (e.g., X-ray crystallography) to visualize binding modes .

Advanced Research Questions

Q. How can researchers differentiate the effects of PHA 767491 on CDC7 vs. CDK9 in dual-target studies?

Employ genetic knockdown (siRNA/shRNA) or selective chemical inhibitors for CDC7 or CDK9 in parallel experiments. Monitor downstream biomarkers:

  • CDC7: Phosphorylation of MCM2 (DNA replication).
  • CDK9: Phosphorylation of RNA polymerase II C-terminal domain (transcription elongation). Use dose-response curves to quantify contributions of each kinase to observed phenotypes .

Q. What analytical methods ensure the stability and purity of PHA 767491 dihydrochloride in experimental setups?

  • Purity: Validate via HPLC (≥98% purity) with UV detection at 254 nm.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation by mass spectrometry.
  • Salt quantification: Use ion chromatography to confirm dihydrochloride stoichiometry and adjust molarity calculations accordingly .

Q. How should researchers address batch-to-batch variability in PHA 767491 activity?

  • Standardize assays with internal controls (e.g., a reference inhibitor).
  • Characterize each batch via NMR and LC-MS to confirm structural integrity.
  • Pre-test activity in a cell-free kinase assay before cellular experiments .

Methodological Considerations

Q. What strategies optimize PHA 767491’s use in transcriptional arrest studies?

  • Time-course experiments: Treat cells for 2–6 hours to capture acute transcriptional inhibition (via RNA-seq or qRT-PCR of immediate-early genes).
  • Combine with proteasome inhibitors (e.g., MG132) to stabilize short-lived proteins affected by CDK9 inhibition .

Q. How can researchers mitigate off-target effects in kinase profiling?

Use high-throughput kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Cross-validate findings with CRISPR-Cas9 knockout models of suspected off-target kinases .

Safety and Compliance

Q. What safety protocols are essential when handling PHA 767491 dihydrochloride?

  • Use PPE (gloves, lab coat, safety goggles) to avoid inhalation or skin contact.
  • Store desiccated at -20°C in inert conditions to prevent hydrolysis.
  • Dispose of waste via approved chemical disposal programs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.